Carbophenothion Sulfoxide
Description
Research Significance in Environmental and Biological Systems
The study of carbophenothion (B1668428) sulfoxide (B87167) is of considerable importance for several reasons. Its presence in environmental samples, such as soil and water, and in biological tissues is an indicator of exposure to the parent insecticide, carbophenothion. ontosight.aiinchem.org Research into its environmental fate helps to understand its persistence, potential for bioaccumulation, and transformation into other compounds. ontosight.ai In biological systems, the formation of carbophenothion sulfoxide is part of the detoxification process. nih.gov Studies have shown that this compound can be further metabolized or, in some cases, reduced back to carbophenothion. nih.govinchem.org This reversible metabolism highlights the complex interactions between the parent compound and its metabolites within an organism. nih.gov The investigation of this compound and its metabolic pathways is essential for a comprehensive understanding of the environmental and biological impact of carbophenothion-based insecticides. ontosight.ai
Interactive Data Table: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClO₃PS₃ | cymitquimica.comnih.gov |
| Molecular Weight | 358.87 g/mol | chemeo.combiosynth.com |
| Appearance | Colorless liquid | cymitquimica.com |
| CAS Number | 17297-40-4 | nih.govchemeo.com |
| LogP (Octanol/Water Partition Coefficient) | 4.436 | chemeo.com |
| Water Solubility (log10WS in mol/l) | -0.13 | chemeo.com |
Detailed Research Findings
Scientific investigations have provided detailed insights into the metabolic pathways of carbophenothion. In rats, sulfoxidation is a primary route of degradation. wikipedia.org Studies have identified five main oxidative products, including this compound and its corresponding oxygen analog. wikipedia.org Research has also demonstrated the reduction of this compound back to carbophenothion in living rats and in vitro using rat liver enzymes. nih.govinchem.org This reduction process is considered significant for ameliorating the toxicity of the parent organophosphorus insecticide. nih.gov
In environmental systems, the degradation of carbophenothion in plants, such as lettuce, also follows a typical oxidative metabolism pattern, resulting in the formation of sulfoxide and sulfone analogs. inchem.org The exposure of carbophenothion to UV light can also lead to the formation of its sulfoxide analog. inchem.org The presence of carbophenothion and its metabolites, including the sulfoxide, has been detected in various environmental matrices and organisms, highlighting the importance of monitoring these compounds. inchem.orgfrontiersin.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)sulfinylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClO3PS3/c1-3-14-16(17,15-4-2)18-9-19(13)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHNDTNSNGVHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCS(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClO3PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864763 | |
| Record name | S-[(4-Chlorobenzene-1-sulfinyl)methyl] O,O-diethyl phosphorodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17297-40-4 | |
| Record name | Carbophenothion sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017297404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biotransformation and Metabolic Pathways of Carbophenothion Sulfoxide
In Vivo Metabolic Fate and Pathways
Once formed, carbophenothion (B1668428) sulfoxide (B87167) undergoes further metabolic processes that determine its ultimate fate and excretion from the body. These pathways include both reduction back to the parent compound and further oxidation to more polar metabolites.
Enzymatic Reduction of the Sulfoxide Moiety
A significant metabolic pathway for carbophenothion sulfoxide is its reduction back to carbophenothion. nih.gov This reductive pathway is considered a detoxification mechanism, as it can ameliorate the toxicity associated with organophosphorus insecticides. nih.govsemanticscholar.org
The reduction of this compound to carbophenothion is catalyzed by enzyme systems within the liver. nih.govsemanticscholar.org In vitro studies using rat liver preparations have demonstrated that this conversion is dependent on the presence of specific co-factors, namely reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and flavin adenine dinucleotide (FAD). nih.govinchem.orgacs.org The flavin-containing monooxygenase (FMO) enzyme system, which is involved in the metabolism of many xenobiotics, plays a role in the sulfoxidation of thioether-containing compounds like carbophenothion. nih.govcdc.gov While FMOs are primarily known for oxidation, the reverse reaction, the reduction of the sulfoxide, is also a recognized metabolic process. semanticscholar.org
An in vitro experiment with rat liver enzymes demonstrated the reduction of this compound. After a two-hour incubation, the mixture contained 12% carbophenothion, indicating a significant conversion from its sulfoxide form. inchem.org
Oxidative Transformation and Subsequent Metabolite Formation
In addition to reduction, this compound can undergo further oxidative transformations, leading to the formation of more water-soluble and easily excretable metabolites. wikipedia.orginchem.org
A major route of carbophenothion degradation involves sulfoxidation, which can then be further transformed into 4-chlorobenzenesulphinic and 4-chlorobenzenesulphonic acid. wikipedia.org These acidic metabolites are highly water-soluble, facilitating their elimination from the body, primarily through urine. inchem.org The formation of these acids involves the cleavage of the molecule, separating the chlorinated phenyl group from the phosphorus-containing portion. wikipedia.orginchem.org
The metabolism of carbophenothion is complex, involving several oxidative products. These include the oxygen analog of carbophenothion (carbophenothion oxon), its sulfoxide, and its sulfone. wikipedia.orgnih.gov this compound can be further oxidized to carbophenothion sulfone. wikipedia.org Additionally, the oxygen analogs of both the sulfoxide and sulfone can be formed. wikipedia.orgvulcanchem.com These various metabolites exist in a dynamic interplay, with the potential for interconversion between them, influenced by the specific enzymatic activities present. semanticscholar.orgnih.gov For instance, the initial oxidation of carbophenothion to this compound is a key step that can then lead to either reduction back to the parent compound or further oxidation to the sulfone and its corresponding oxon. wikipedia.orgsemanticscholar.orgnih.gov
Table 1: In Vitro Reduction of this compound by Rat Liver Enzymes
| Compound | Percentage after 2-hour Incubation |
| Unmetabolized Carbophenothion and Sulfoxide | 78% |
| Carbophenothion | 12% |
| Carbophenothion Sulphone Acid | 1% |
| Data from an in vitro study with rat liver enzymes, NADPH, and FAD. inchem.org |
Excretion Dynamics and Metabolite Clearance
Once formed, this compound and its downstream metabolites are subject to clearance from the body. Studies in mammals demonstrate rapid excretion of carbophenothion metabolites. In rats, for instance, over 75% of an administered dose of the parent compound is excreted within 24 hours, primarily through urine. wikipedia.org A detailed study in rats identified numerous metabolites in the urine, indicating that the clearance process involves the elimination of water-soluble degradation products. ontosight.ai
Similarly, research in lactating goats showed that after oral administration of carbophenothion, 90% of the dose was recovered within 72 hours. ontosight.ai The majority of the radiolabeled dose was found in the urine (82.6%) and feces (15.6%), with a small percentage in milk (1.0%). ontosight.ai Notably, while detoxified products were present in milk, oxidized metabolites like this compound were not detected, suggesting efficient metabolism and clearance before reaching the milk. ontosight.ai
Comparative Metabolic Studies Across Biological Taxa
The metabolism of this compound is not uniform across different life forms. Significant variations exist in the metabolic pathways and the resulting byproducts in mammals, plants, and microorganisms.
Mammalian Metabolism (e.g., Rats, Goats)
In mammals, the metabolism of carbophenothion is characterized by extensive oxidation and subsequent degradation. The primary metabolic route is sulfoxidation, which converts carbophenothion to this compound. wikipedia.org This sulfoxide can be further oxidized to form carbophenothion sulfone. wikipedia.orgmdpi.com
However, a notable detoxification pathway also exists. Research has shown that this compound can be reduced back to the parent compound, carbophenothion, both in living rats and in vitro using rat liver enzymes. nih.govnih.gov This reductive pathway is considered a significant detoxification step. nih.govnih.gov
The major degradative pathway for the sulfoxide involves conversion to 4-chlorobenzene sulphinic acid and 4-chlorobenzene sulphonic acid. wikipedia.orgontosight.ai Another pathway involves the cleavage of the molecule to form 4-chlorothiophenol, which is then subject to methylation, sulfoxidation, and ring-hydroxylation. wikipedia.orgontosight.ai The metabolism in goats follows a similar pattern to that in rats. ontosight.ai
Table 1: Major Urinary Metabolites of Carbophenothion Identified in Rats
| Metabolite | Percentage of Urinary Radiocarbon (%) |
|---|---|
| 4-chlorobenzenesulphinic acid | 46.8 |
| 4-chloro-3-hydroxyphenyl methyl sulphone (free and conjugated) | 23.9 |
| 4-chlorobenzene sulphonic acid | 5.3 |
| 4-chlorobenzenethio-sulphuric acid | 3.0 |
| 4-chlorothiophenyl-S-glucuronide | 2.8 |
| 4-chlorophenylsulphonylmethyl methyl sulphone | 1.9 |
| 4-chlorophenyl methyl sulphone | 1.7 |
| 4-chlorophenylsulphinylmethyl methyl sulphone | 0.7 |
Plant Metabolic Pathways and Sulfoxide Dynamics
In plants, carbophenothion also undergoes oxidation to form more polar metabolites. semanticscholar.org Studies on lettuce and oranges show that thioether oxidation is a key metabolic reaction. nih.govsemanticscholar.org Research on wheat has demonstrated that carbophenothion possesses some systemic activity, with degradation products including this compound and carbophenothion sulfone being found in the roots and bulbs of plants grown from treated seeds. inchem.org
The metabolic pathway in plants involves the oxidation of the parent compound to its sulfoxide and sulfone, as well as their corresponding oxygen analogues. inchem.org While sulfoxidation is a confirmed pathway, further research is needed to establish whether the reversible reduction of the sulfoxide to its parent compound, a known detoxification route in animals, also occurs in plants. nih.gov
Microbial Biotransformation Mechanisms
Microorganisms play a significant role in the environmental fate of pesticides. Microbial biotransformation generally proceeds through reactions like hydrolysis and oxidation. mdpi.comoup.com Some bacteria, such as Enterobacter sp., have been identified to produce this compound as a metabolic byproduct during the degradation of other organophosphorus pesticides like chlorpyrifos (B1668852). frontiersin.org
The transformation of related sulfur-containing compounds by microbes often involves sulfoxidation. For example, the bacterium Sphingomonas sp. transforms benzothiophenes into their corresponding sulfoxides and sulfones. frontiersin.org The bacterial degradation of the carbamate (B1207046) insecticide aldicarb (B1662136) also proceeds via an oxidative route that yields aldicarb sulfoxide and aldicarb sulfone. nih.govfrontiersin.org These findings suggest that microbial action in the environment can lead to the formation of sulfoxides from parent pesticides. The subsequent degradation of these sulfoxides is a critical aspect of bioremediation. mdpi.com
Molecular and Enzymatic Basis of Biotransformation Processes
The biotransformation of carbophenothion and its sulfoxide is catalyzed by specific enzyme systems that are conserved across many species. The primary enzymes involved are from the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) families. nih.gov
In mammals, FMOs are key catalysts for the oxidation of soft nucleophiles, such as the sulfur atom in carbophenothion, to form the sulfoxide. nih.govwikipedia.orgnih.gov Specifically, FMO1 has been shown to have the highest catalytic activity for the sulfoxidation of carbophenothion among the tested pesticides. nih.gov CYPs are also involved, particularly in the metabolism of other organophosphates where isoforms like CYP2B6 and CYP2C19 play major roles in both bioactivation (desulfuration) and detoxification (dearylation). nih.gov
Conversely, the detoxification of this compound via reduction back to carbophenothion is also an enzyme-driven process. In vitro studies with rat liver preparations have demonstrated that this reduction requires cofactors such as reduced nicotinamide adenine dinucleotide phosphate (NADPH) and flavin adenine dinucleotide (FAD). nih.gov
Table 2: Key Enzymes and Their Roles in this compound Biotransformation
| Enzyme/System | Reaction Catalyzed | Biological System | Significance |
|---|---|---|---|
| Flavin-Containing Monooxygenase (FMO1) | Sulfoxidation (Carbophenothion → this compound) | Mammals (Human) | Primary formation of the sulfoxide metabolite. nih.gov |
| Cytochrome P450 (CYP) Family | Oxidation (Sulfoxidation, Desulfuration, Dearylation) | Mammals, Fish | Contributes to the overall metabolism of organophosphates. nih.govnih.gov |
| Rat Liver Enzyme System (requires NADPH, FAD) | Reduction (this compound → Carbophenothion) | Mammals (Rat) | Detoxification pathway. nih.gov |
Environmental Fate and Degradation Dynamics of Carbophenothion Sulfoxide
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of chemical compounds through non-living mechanisms, primarily photolysis (light) and hydrolysis (water).
Photolytic Transformation Pathways
Photolysis, or degradation by light, is a relevant transformation pathway for carbophenothion (B1668428), leading to the formation of carbophenothion sulfoxide (B87167). While the parent compound, carbophenothion, does not absorb significant UV light above 290 nm, suggesting it is not susceptible to direct photolysis, it can be degraded by other light-induced processes. wikipedia.orgnih.gov
Exposure of carbophenothion to UV radiation (at a maximum of 254 nm) has been shown to produce the corresponding sulfoxide. nih.gov Furthermore, laboratory experiments exposing carbophenothion to sunlight for 130 hours also resulted in the formation of photolytic products, including its oxygen analog (oxon) and other related organophosphorus compounds. inchem.org The primary mechanism for the atmospheric degradation of vapor-phase carbophenothion is a reaction with photochemically-produced hydroxyl radicals, which has an estimated half-life of about two hours. wikipedia.orgnih.gov General photodecomposition mechanisms for pesticides can involve the loss of alkyl groups, cleavage of various chemical bonds, and deamination or ring opening in later stages. researchgate.net
Hydrolytic Degradation Characteristics
Hydrolysis, the chemical breakdown of a compound due to reaction with water, may be an important environmental fate for carbophenothion and its derivatives, although the parent compound is considered relatively stable to hydrolysis. wikipedia.orgnih.gov The rate of hydrolysis for many pesticides is significantly influenced by the pH and temperature of the surrounding water. mdpi.commdpi.com
For many organophosphate pesticides, degradation is more rapid in alkaline conditions. mdpi.commdpi.com For instance, studies on the pesticide chlorpyrifos (B1668852) show that at elevated pH, both it and its oxon analog are susceptible to alkaline hydrolysis, degrading to a stable end product. epa.gov While specific kinetic data for carbophenothion sulfoxide is limited, the principles governing other organophosphates suggest that its stability would decrease as pH increases (i.e., in more alkaline waters). Similarly, an increase in temperature typically accelerates the rate of hydrolysis. mdpi.commdpi.com
Biotic Degradation in Environmental Compartments
Biotic degradation involves the breakdown of substances by living organisms, primarily microorganisms and plants.
Plant Uptake and Systemic Translocation Studies
This compound demonstrates systemic activity in plants, meaning it can be absorbed and transported to different parts of the plant. inchem.org In a study on wheat grown from seeds treated with carbophenothion, significant levels of this compound and its sulphone analog were found within the roots and bulbs, though residues in the leaves were very low. inchem.org This indicates that while uptake occurs, translocation to the upper parts of the plant may be limited.
The uptake and movement of pesticides in plants are governed by their physicochemical properties, such as water solubility and the octanol/water partition coefficient (log Kow). nih.gov Compounds with lower log Kow values (more hydrophilic) tend to have higher translocation from root to shoot. nih.gov The parent compound, carbophenothion, is lipophilic (fat-soluble), which causes it to persist on plant surfaces and in the soil. wikipedia.org However, its transformation into metabolites like the sulfoxide can alter these properties, potentially affecting mobility within the plant. Research on other pesticides has shown that metabolites can have different translocation patterns than the parent compound. nih.gov
Environmental Persistence and Transformation Kinetics
The persistence of this compound in the environment is a function of its stability and the rates of the degradation processes discussed above. The transformation of carbophenothion to its sulfoxide is a key kinetic step. This can occur through photolysis on leaf surfaces and through microbial action in soil. nih.govnih.gov
The subsequent degradation of the sulfoxide appears to depend heavily on specific biotic and abiotic conditions. For example, in sterile sediment water systems, the parent carbophenothion shows slow degradation, suggesting that biological processes are the main driver of its breakdown in natural aquatic environments. nih.gov The persistence of organophosphate metabolites is often linked to the specificity of microbial populations; in soils without adapted microorganisms, degradation can be slow. iastate.edu In plants, the dissipation half-life of the parent carbophenothion has been estimated to have a geometric mean of 3.78 days under field conditions. acs.org The presence of this compound as a stable metabolite in wheat roots and bulbs suggests it can persist in plant tissues for a significant period. inchem.org
Table 2: Dissipation Half-Life Data for Carbophenothion (Parent Compound)
| Environment | Half-Life (t½) | Conditions | Source |
| Atmosphere (vapor-phase) | ~2 hours (estimated) | Reaction with hydroxyl radicals | wikipedia.orgnih.gov |
| Plants | 3.78 days (geometric mean) | Field conditions, 20°C | acs.org |
Interactions with Co-occurring Contaminants and Degradation Products
Research on structurally similar organophosphate pesticides and their metabolites provides insight into the potential interactions involving this compound. Studies have shown that the degradation products of one pesticide can influence the breakdown rate of another, a phenomenon known as cross-enhancement. iastate.edu For instance, the sulfoxide metabolites of the pesticides EPTC and butylate (B1668116) have been observed to accelerate the degradation of their respective parent compounds and each other. iastate.edu This suggests a plausible scenario where this compound could potentially influence the degradation rate of the parent Carbophenothion or other related metabolites.
Conversely, some pesticide degradation products can inhibit the breakdown of their parent compounds, leading to increased persistence in the environment. iastate.edu The specific nature of the interaction—whether it enhances or prolongs persistence—is dependent on the compounds involved and the specific environmental conditions, such as the microbial populations present and soil properties. iastate.edu
The joint toxicity of pesticide mixtures is another critical area of study. The combined effect of multiple chemicals can be additive (the total effect is the sum of individual effects), synergistic (the total effect is greater than the sum), or antagonistic (the total effect is less than the sum). acri.gov.tw Research on the organophosphate insecticide terbufos (B1683085) and its primary oxidative metabolites, terbufos sulfoxide and terbufos sulfone, has demonstrated that their joint toxicity to aquatic invertebrates is typically additive. researchgate.net This indicates that the toxic impact of the mixture can be estimated by summing the toxicities of the individual components.
Table 1: Illustrative Joint Toxicity of Analogous Organophosphate Metabolites This table illustrates the concept of additive toxicity using data from studies on terbufos and its degradation products, which serves as a model for potential interactions involving this compound. The Additive Index (AI) is used to classify the interaction, where an AI value around zero indicates additivity.
| Chemical Mixture | Test Organism | Observed Interaction | Additive Index (AI) Value | Reference |
| Terbufos Sulfoxide + Terbufos Sulfone | Ceriodaphnia dubia | Additive | ~ 0 | researchgate.net |
Interactions are not limited to metabolites of the same parent pesticide. Co-applied pesticides, such as other organophosphates or herbicides like atrazine, can also interact. researchgate.net Atrazine has been shown in some studies to alter the biotransformation of certain organophosphorus insecticides, potentially increasing or decreasing their toxicity. researchgate.net Furthermore, interactions with heavy metals present in the environment can occur. For example, cadmium has been found to form a complex with the organophosphate chlorpyrifos, which facilitates the metal's entry into cells and results in synergistic toxicity. plos.org Such interactions highlight the complexity of predicting the environmental behavior of this compound in a multi-contaminant scenario.
Table 2: Summary of Potential Interaction Types Based on Analogous Compounds
| Interaction Type | Interacting Compounds (Examples) | Observed Outcome | Potential Implication for this compound | Reference |
| Cross-Enhancement | Butylate Sulfoxide and EPTC | Accelerated degradation of the other compound. | May enhance the degradation of Carbophenothion or other metabolites. | iastate.edu |
| Inhibition of Degradation | 3,5,6-trichloro-2-pyridinol and Chlorpyrifos | Slowed degradation of the parent pesticide. | Could potentially increase the persistence of Carbophenothion. | iastate.edu |
| Additive Toxicity | Terbufos Sulfoxide and Terbufos Sulfone | Combined toxicity equals the sum of individual toxicities. | The total toxicity of the Carbophenothion metabolite mixture may be predictable. | researchgate.net |
| Synergistic Toxicity | Cadmium and Chlorpyrifos | Formation of a complex that increases cellular uptake and toxicity. | Co-occurring metals could potentially increase the toxicity of this compound. | plos.org |
Ecotoxicological Research and Environmental Impact Assessment of Carbophenothion Sulfoxide
Aquatic Ecotoxicity Assessments
The toxicity of carbophenothion (B1668428) and its metabolites to aquatic life is a significant concern.
Effects on Aquatic Vertebrates (e.g., Fish, Amphibians)
Carbophenothion is recognized as being highly toxic to fish and amphibians. orst.edu Research has established specific toxicity levels for several fish species. For instance, the 96-hour lethal concentration (LC50) for rainbow trout is 56 parts per billion (ppb), and for bluegill sunfish, it is 13 ppb. orst.edu Another study reported a 96-hour LC50 of 17 ppb for the sheepshead minnow. orst.edu While the direct toxicity of carbophenothion sulfoxide (B87167) on aquatic vertebrates is less documented, the high toxicity of the parent compound suggests that its metabolites could also pose a risk. The metabolism of carbophenothion can lead to detoxification, but the oxidative metabolites, including the sulfoxide, still exhibit anticholinesterase activity. usu.edu
Table 1: Acute Toxicity of Carbophenothion to Select Aquatic Vertebrates
| Species | LC50 (96-hour) |
|---|---|
| Rainbow Trout | 56 ppb orst.edu |
| Bluegill Sunfish | 13 ppb orst.edu |
Effects on Aquatic Invertebrates (e.g., Crustaceans, Daphnids)
Carbophenothion is extremely toxic to aquatic invertebrates. wikipedia.org Studies have shown a 96-hour LC50 of 0.47 ppb for pink shrimp. orst.edu The substance is also known to be highly toxic to other crustaceans and marine organisms. wikipedia.org For daphnids, a commonly used indicator species, carbophenothion and its metabolites can have significant impacts. One study on Daphnia magna found that while the parent compound is extremely toxic, its degradation products, which would include the sulfoxide, showed no negative effects at the concentrations tested. researchgate.net However, another study on Ceriodaphnia cf dubia found that terbufos (B1683085) sulfoxide, a metabolite of a similar organophosphate insecticide, was highly toxic. researchgate.net This suggests that the toxicity of sulfoxide metabolites can vary significantly.
Terrestrial Ecotoxicity Assessments
The impact of carbophenothion and its sulfoxide extends to terrestrial ecosystems, affecting a range of organisms from soil dwellers to birds and beneficial insects.
Effects on Soil Organisms (e.g., Earthworms, Nematodes)
Carbophenothion and its metabolites can persist in the soil and affect non-target organisms. usu.edu Research on the earthworm species Eisenia fetida has shown that while some pesticide metabolites like fenamiphos (B133129) sulfoxide are taken up from the soil, their formation might be due to microbial degradation in the soil rather than metabolism within the earthworm itself. jst.go.jp In the case of nematicides like aldicarb (B1662136) and fenamiphos, they are initially degraded in soils to their sulfoxide and sulfone derivatives, which have enhanced mobility and toxicity. tnau.ac.in These sulfoxide derivatives are often the major active materials. tnau.ac.in
Effects on Avian Species
Carbophenothion is known to be highly toxic to many bird species. orst.edu Incidents of bird mortality have been linked to the ingestion of carbophenothion-treated seeds. usu.edu The acute oral lethal dose (LD50) varies among species, with reported values of 5.6 mg/kg for European starlings, 29-35 mg/kg for Canada geese, and 121 mg/kg for mallard ducks. wikipedia.org After exposure, the highest residue levels of carbophenothion and its metabolites are found in the fat tissue. inchem.org Studies on geese have shown significant inhibition of brain and plasma cholinesterase after fatal doses. inchem.org
Table 2: Acute Oral Toxicity of Carbophenothion to Select Avian Species
| Species | LD50 |
|---|---|
| European Starling | 5.6 mg/kg wikipedia.org |
| Canada Goose | 29-35 mg/kg wikipedia.org |
| Mallard Duck | 121 mg/kg wikipedia.org |
Effects on Beneficial Insects (e.g., Bees)
Carbophenothion is highly toxic to bees. wikipedia.org While specific data on carbophenothion sulfoxide's direct impact on bees is limited, the toxicity of the parent compound is a significant concern for these crucial pollinators. Organophosphates, in general, can be activated to more potent cholinesterase inhibitors, like oxons and sulfoxides, through metabolic processes in insects. unl.edu However, some studies suggest that carbophenothion is less toxic to honeybees than DDT. nih.gov
Mechanisms of Ecotoxicity at Sub-Organismal Levels
The toxicity of this compound at the cellular and molecular level is a critical area of research for determining its environmental risk. Key mechanisms of its ecotoxicity include cholinesterase inhibition, the induction of oxidative stress, and genotoxic effects.
Cholinesterase Inhibition and Neurological Impact
Similar to its parent compound, carbophenothion, the sulfoxide metabolite is known to affect the nervous system by inhibiting cholinesterase enzymes. wikipedia.org This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in the hyperstimulation of the cholinergic system. nih.gov While direct studies on this compound are limited, research on the parent compound and its metabolites indicates that oxidative metabolites, including the sulfoxide, are detected in various tissues such as muscle, brain, kidney, and liver. inchem.org The inhibition of acetylcholinesterase (AChE) is a primary mechanism of neurotoxicity for organophosphates. conicet.gov.ar This disruption of cholinergic neural transmission can affect the central, autonomic, and peripheral nervous systems. conicet.gov.ar
The neurological impacts can manifest as a range of symptoms, from mental confusion and profound weakness to muscle contractions. wikipedia.org Although specific studies detailing the direct neurological impact of isolated this compound are not abundant, the known mechanism of cholinesterase inhibition by its parent compound and other organophosphates provides a strong basis for its potential neurotoxic effects.
Oxidative Stress Induction
Pesticides, including organophosphates, are known to induce oxidative stress in organisms by generating reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.net This can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. researchgate.nethep.com.cn While direct research on this compound's role in oxidative stress is not extensively documented in the provided results, the general mechanism for organophosphates involves the disruption of the antioxidant defense system. zsp.com.pknih.gov
Genotoxic Effects (e.g., DNA Damage)
Various pesticides and their metabolites have been shown to possess genotoxic potential, causing damage to DNA. biomedpharmajournal.orgresearchgate.net The single-cell gel electrophoresis, or comet assay, is a common method used to assess DNA strand breaks. zsp.com.pkmdpi.com Studies on other organophosphates have demonstrated their ability to induce DNA damage in a dose- and time-dependent manner in various cell types, including lymphocytes. dergipark.org.trresearchgate.net
For instance, research on pesticides like chlorpyrifos (B1668852) has shown that it can cause DNA damage in erythrocytes of fish. zsp.com.pk Similarly, other pesticides have been found to induce DNA damage in human peripheral blood lymphocytes. researchgate.netdergipark.org.tr Although direct evidence for this compound's genotoxicity is not specified in the provided results, its nature as a metabolite of a genotoxic parent compound suggests a potential for such effects. The comet assay has been effectively used to demonstrate the genotoxic potential of various pesticides, revealing DNA damage that could lead to long-term health risks like cancer. dergipark.org.trhh-ra.org
Advanced Ecotoxicological Methodologies and Approaches
To better understand and predict the environmental risks of compounds like this compound, researchers are increasingly turning to advanced methodologies that are more rapid and can provide mechanistic insights.
In Vitro and Cell-Based Assays for Hazard Identification
In vitro and cell-based assays are crucial tools in modern toxicology for high-throughput screening and hazard identification of chemicals. nih.govresearchgate.net These methods allow for the examination of specific biological activities and mechanisms of action in a controlled environment. nih.gov For assessing neurotoxicity, cell-based assays using human neural cells at different developmental stages can probe for disturbances in processes like cell proliferation, migration, and differentiation. researchgate.net
Various cell lines, including human embryonic kidney (HEK293T) and human liver cancer (HepG2) cells, are used in these assays. acs.org The choice of cell type is critical, with a growing shift towards more physiologically relevant models like primary cells and human induced pluripotent stem (iPS) cells. nih.gov These assays can measure a range of endpoints, including cytotoxicity, changes in mitochondrial membrane potential, and alterations in cellular pathways. nih.govnih.gov The data generated from these high-throughput screens can help prioritize chemicals for more extensive in vivo testing. nih.gov
Table 1: Examples of In Vitro Assays for Toxicity Assessment
| Assay Type | Endpoint Measured | Cell Type Examples | Reference |
|---|---|---|---|
| Cytotoxicity Assays | Cell viability, membrane integrity | HepG2, SH-SY5Y, BALB/3T3 | nih.gov |
| Developmental Neurotoxicity Battery | NPC proliferation, cell migration, neurite outgrowth | Human neural progenitor cells, neurons, oligodendrocytes | researchgate.net |
| Cardiotoxicity Assays | Calcium flux, mitochondrial potential, cell viability | iPSC-derived cardiomyocytes | nih.gov |
Computational Toxicology and Predictive Modeling Approaches
Computational toxicology employs quantitative structure-activity relationship (QSAR) models to predict the biological effects of chemicals based on their structure. marquette.edu These in silico tools offer a faster and more cost-effective alternative to traditional animal testing for regulatory risk assessment. marquette.edu
Initiatives like the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard and the retired Aggregated Computational Toxicology Resource (ACToR) provide access to vast amounts of chemical toxicity data to support these models. epa.govnorecopa.no These resources aggregate data from numerous public sources on hundreds of thousands of environmental chemicals. norecopa.no
Predictive models can be used to estimate a chemical's physicochemical properties, its potential to interact with biological targets, and its likely toxicological endpoints. ethernet.edu.et By integrating data from in vitro assays, computational models can provide a more comprehensive understanding of a chemical's mode of action and potential for toxicity. marquette.edu However, it is important to note that different QSAR tools may produce varying predictions, and their validation according to established guidelines like those from the Organisation for Economic Co-operation and Development (OECD) is crucial for their regulatory acceptance. marquette.edu
Mesocosm and Field-Scale Ecotoxicological Studies
While general principles of ecotoxicology suggest that as a metabolite of a neurotoxic insecticide, this compound could pose a risk to non-target organisms, specific data from such studies are absent. Research on other organophosphate pesticides and their metabolites has demonstrated the potential for adverse effects on aquatic invertebrates, fish, and other wildlife in mesocosm and field settings. However, direct extrapolation of these findings to this compound without specific studies would be speculative.
Table 1: Status of Mesocosm and Field-Scale Ecotoxicological Data for this compound
Biomarker Analysis in Sentinel Species
Similarly, there is a notable lack of specific research on the use of biomarker analysis in sentinel species to assess the exposure and effects of this compound. Biomarkers are measurable biological parameters that indicate exposure to or the effects of chemical contaminants. For organophosphates, a common biomarker is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of exposed organisms. aaem.pl
While studies on the parent compound, Carbophenothion, have likely included the assessment of AChE inhibition, specific data isolating the impact of this compound on this or other biomarkers in sentinel species (e.g., fish, invertebrates, birds) are not available in the public domain. Such studies would be essential to understand the sublethal effects of this metabolite and to develop sensitive tools for monitoring its environmental impact.
Table 2: Status of Biomarker Analysis Data in Sentinel Species for this compound
Analytical Methodologies for the Detection and Quantification of Carbophenothion Sulfoxide
Sample Preparation and Extraction Techniques for Diverse Matrices
The primary goal of sample preparation is to extract Carbophenothion (B1668428) Sulfoxide (B87167) from the sample matrix while removing interfering components that could compromise the accuracy of the analysis. The choice of technique depends on the nature of the matrix, the concentration of the analyte, and the subsequent analytical method.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted technique for the analysis of pesticide residues in a variety of food matrices. lcms.cz This approach involves an initial extraction with acetonitrile followed by a clean-up step using dispersive solid-phase extraction (d-SPE) to remove matrix interferences like sugars, pigments, and organic acids. lcms.cz
The general QuEChERS procedure consists of two main steps:
Extraction: The sample is first homogenized. For solid samples, this may involve grinding or chopping. youtube.com A specific amount of the homogenized sample is then placed in a centrifuge tube with acetonitrile. eurl-pesticides.eu For dry samples, water may be added to create the necessary aqueous environment. youtube.com Extraction salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a citrate buffer, are added to induce phase separation and partition the pesticides into the acetonitrile layer. lcms.czeurl-pesticides.eulcms.cz The tube is shaken vigorously and then centrifuged to separate the layers. youtube.com
Clean-up (Dispersive SPE): An aliquot of the acetonitrile supernatant is transferred to a clean tube containing a mixture of sorbents. The choice of sorbents depends on the matrix. Primary secondary amine (PSA) is commonly used to remove organic acids, sugars, and fatty acids. C18 is used for the removal of lipids and other nonpolar interferences, while graphitized carbon black (GCB) is effective for removing pigments like chlorophyll and carotenoids. After adding the sorbents, the tube is vortexed and centrifuged, and the final cleaned-up extract is collected for analysis. youtube.com
The QuEChERS method offers high recoveries (typically 70-120%) and good reproducibility (RSDs <5%) for a broad spectrum of pesticides.
Table 1: Overview of QuEChERS Methodologies for Pesticide Residue Analysis
| Step | Procedure | Purpose | Common Reagents/Sorbents |
| Sample Homogenization | Grinding, chopping, or blending of the sample. | To ensure a representative sample and increase extraction efficiency. | - |
| Extraction | Shaking the homogenized sample with an organic solvent (typically acetonitrile) and partitioning salts. | To transfer analytes from the sample matrix to the solvent. | Acetonitrile, Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate. lcms.czeurl-pesticides.eulcms.cz |
| Centrifugation | Separating the organic layer from the aqueous and solid matrix components. | To isolate the extract containing the analytes. | - |
| Dispersive SPE (d-SPE) Clean-up | Mixing an aliquot of the extract with specific sorbents. | To remove interfering co-extracted matrix components. | Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB). |
| Final Centrifugation | Separating the cleaned-up extract from the d-SPE sorbents. | To obtain a clean sample extract ready for analysis. | - |
Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the purification and concentration of analytes from complex matrices. longdom.org The principle of SPE relies on the partitioning of an analyte between a solid phase (sorbent) and a liquid phase (sample and solvents). longdom.org The process generally involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. longdom.org
A variety of sorbents are available for SPE, allowing for the selective extraction of different types of compounds. Common sorbents include:
C18 (Octadecyl): A nonpolar sorbent used to retain hydrophobic compounds from a polar matrix.
PSA (Primary Secondary Amine): A polar sorbent used to retain polar compounds, particularly effective in removing organic acids and sugars. eurl-pesticides.eu
Graphitized Carbon Black (GCB): Used for removing pigments and sterols.
The selection of the appropriate sorbent and elution solvents is critical for achieving high recovery of the target analyte and efficient removal of matrix components. nih.gov SPE can be performed in cartridges or well plates and can be automated for high-throughput analysis. nih.gov
Table 2: Common Sorbents Used in Solid-Phase Extraction for Pesticide Analysis
| Sorbent Type | Interaction Mechanism | Target Analytes/Interferences Removed |
| C18 (Octadecyl) | Reversed-phase (nonpolar) | Retains nonpolar to moderately polar analytes; removes polar interferences. |
| PSA (Primary Secondary Amine) | Normal-phase/Anion-exchange | Removes polar interferences such as organic acids, fatty acids, and sugars. eurl-pesticides.eu |
| Graphitized Carbon Black (GCB) | Reversed-phase/Ion-exchange | Removes pigments (e.g., chlorophyll) and sterols. |
| Florisil® | Normal-phase (polar) | Used for the clean-up of pesticides from fatty matrices. |
The complexity of the sample matrix often necessitates specific clean-up procedures to minimize matrix effects, which can cause signal suppression or enhancement in the final analysis. nih.gov The goal is to obtain an extract that is sufficiently clean to allow for accurate and reliable quantification of Carbophenothion Sulfoxide. fssai.gov.in
For matrices with high fat content, such as edible oils or fatty foods, a freezing-out step or the use of sorbents like C18 can be employed to remove lipids. eurl-pesticides.eu For highly pigmented samples, such as spinach or tea, GCB is an effective sorbent for removing chlorophyll and other pigments. youtube.com However, the choice of sorbent must be carefully considered, as some sorbents may also retain the target analytes.
In some cases, a combination of different sorbents is used in the clean-up step to effectively remove a wider range of interfering compounds. eurl-pesticides.eu For example, a mixture of PSA and C18 is often used for the clean-up of fruit and vegetable extracts. lcms.cz The development of a clean-up procedure often requires optimization for each specific matrix to achieve the best analytical performance. eurl-pesticides.eu
Chromatographic Separation Techniques
Following sample preparation and extraction, chromatographic techniques are employed to separate this compound from other components in the extract before detection. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the physicochemical properties of the analyte, such as its volatility and thermal stability.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS), is a powerful technique for the analysis of volatile and semi-volatile organic compounds, including many pesticides. shimadzu.com GC offers high resolution and sensitivity, making it suitable for trace-level analysis. silcotek.com
For pesticide residue analysis, GC-MS/MS is often preferred due to its excellent selectivity and sensitivity, which allows for the detection and quantification of target compounds even in complex matrices. shimadzu.com The use of retention time locking and deconvolution software can further enhance the identification and confirmation of analytes. gcms.cz
However, the analysis of sulfoxides by GC can be challenging. These compounds can be thermally labile and may undergo oxidation to the corresponding sulfone in the hot GC injection port. nih.gov This can lead to inaccurate quantification of the sulfoxide. Derivatization or the use of alternative, less harsh injection techniques can sometimes mitigate these issues.
Table 3: Typical Gas Chromatography (GC) Parameters for Pesticide Analysis
| Parameter | Typical Setting | Purpose |
| Column | Fused silica capillary column with a nonpolar or semi-polar stationary phase (e.g., HP-5MS). gcms.cz | To separate compounds based on their boiling points and polarity. |
| Carrier Gas | Helium or Hydrogen. gcms.cz | To carry the sample through the column. |
| Injection Mode | Splitless or Pulsed Splitless. | To transfer the entire sample onto the column for trace analysis. |
| Temperature Program | A gradient of increasing temperature. | To elute compounds with a wide range of boiling points. |
| Detector | Mass Spectrometer (MS) or Tandem Mass Spectrometer (MS/MS). shimadzu.com | For sensitive and selective detection and identification of analytes. |
Liquid chromatography, especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS), has become the technique of choice for the analysis of a wide range of pesticides, including those that are polar, non-volatile, or thermally labile. semanticscholar.orglcms.cz
LC-MS/MS provides high sensitivity and selectivity, allowing for the simultaneous analysis of multiple pesticide residues in a single run. lcms.cz The use of electrospray ionization (ESI) in positive or negative mode allows for the detection of a broad range of compounds. researchgate.net For the analysis of fenthion and its metabolites, including fenthion sulfoxide, a UHPLC-MS/MS method has been developed, demonstrating good recoveries and low limits of detection across various food matrices. nih.gov The optimization of mobile phase composition, such as the addition of modifiers like formic acid or ammonium formate, can significantly enhance the ionization efficiency and chromatographic peak shape. nih.gov
Reversed-phase chromatography with a C18 column is the most common separation mode for pesticide analysis. mdpi.com Gradient elution, where the mobile phase composition is changed during the run, is typically used to achieve optimal separation of compounds with different polarities. mdpi.com
Table 4: Typical Liquid Chromatography (LC) Parameters for Pesticide Analysis
| Parameter | Typical Setting | Purpose |
| Column | Reversed-phase column (e.g., C18). | To separate compounds based on their hydrophobicity. |
| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate. nih.gov | To elute compounds from the column and facilitate ionization. |
| Flow Rate | Typically 0.2 - 0.5 mL/min for UHPLC. | To control the speed of the mobile phase through the system. |
| Ionization Source | Electrospray Ionization (ESI). | To generate ions from the analytes for mass spectrometric detection. |
| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF). semanticscholar.org | For mass-to-charge ratio analysis, providing high selectivity and sensitivity. |
Mass Spectrometric Detection and Confirmation
Mass spectrometry (MS) stands as a powerful and widely used technique for the unequivocal identification and quantification of pesticide residues, including this compound. Its high sensitivity and selectivity make it an indispensable tool in modern analytical laboratories.
Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity
Tandem mass spectrometry, often coupled with gas chromatography (GC-MS/MS) or liquid chromatography (LC-MS/MS), provides a higher degree of selectivity and sensitivity compared to single mass spectrometry. scispace.com This technique involves the selection of a specific precursor ion (typically the molecular ion or a protonated molecule of this compound), which is then fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the certainty of identification.
While specific fragmentation pathways for this compound are not extensively detailed in publicly available literature, general fragmentation patterns for organothiophosphate pesticides and their sulfoxide metabolites can be inferred. The electron ionization (EI) mass spectrum of this compound shows a molecular weight of 358.865 g/mol . nist.gov In tandem mass spectrometry, the precursor ion would be selected based on this molecular weight. The fragmentation would likely involve the cleavage of the phosphate (B84403) ester bonds and the sulfur-containing side chain, yielding specific product ions that can be used for quantification and confirmation.
Table 1: Postulated Tandem Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Precursor Ion (m/z) | [M+H]⁺ or specific fragment from EI |
| Product Ion 1 (m/z) | Specific fragment related to the diethyl dithiophosphate moiety |
| Product Ion 2 (m/z) | Specific fragment related to the chlorophenylsulfinylmethyl moiety |
| Collision Energy (eV) | Optimized experimentally for maximum fragment ion intensity |
Note: The specific m/z values for product ions and optimal collision energy would need to be determined through experimental studies.
Complementary Detection Methods (e.g., Flame Photometric Detection, Photodiode Array Detection)
While mass spectrometry is the gold standard for confirmation, other detectors can be employed for the analysis of this compound, particularly in screening applications.
Flame Photometric Detection (FPD): This detector is highly selective for sulfur- and phosphorus-containing compounds, making it well-suited for the analysis of organothiophosphate pesticides and their metabolites like this compound. jfda-online.comiaea.orgnih.govresearchgate.net When coupled with gas chromatography (GC-FPD), it provides excellent sensitivity for these target analytes. The principle of FPD involves the emission of light from sulfur and phosphorus compounds when they are burned in a hydrogen-rich flame. Specific filters are used to isolate the characteristic wavelengths of light emitted by these elements, allowing for their selective detection. Multi-residue methods for organophosphate pesticides often utilize GC-FPD for the simultaneous analysis of parent compounds and their metabolites. jfda-online.comiaea.orgnih.gov
Photodiode Array (PDA) Detection: High-performance liquid chromatography with a photodiode array detector (HPLC-PDA) is another analytical technique that can be used for the determination of pesticides. nih.govresearchgate.netjst.go.jp A PDA detector measures the absorbance of the eluent over a range of wavelengths simultaneously, providing a UV-Vis spectrum for each peak. This spectral information can aid in the identification of compounds. While not as selective or sensitive as mass spectrometry or FPD for organothiophosphates, HPLC-PDA can be a cost-effective screening tool. The applicability of PDA detection to this compound would depend on its chromophoric properties and the complexity of the sample matrix.
Method Validation and Quality Control in Residue Analysis
To ensure the reliability and accuracy of analytical results for this compound, rigorous method validation and ongoing quality control are essential. These processes establish the performance characteristics of the analytical method and ensure that it remains in control during routine use. eurl-pesticides.eumhlw.go.jpresearchgate.netnih.gov
Limits of Detection and Quantification
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. scholarena.comagriculture.gov.ie These parameters are crucial for assessing the suitability of a method for monitoring compliance with regulatory limits. For pesticide residue analysis, LOQs are typically in the low microgram per kilogram (µg/kg) or parts-per-billion (ppb) range. While specific LOD and LOQ values for this compound are not consistently reported across the literature, multi-residue methods that include organophosphate metabolites generally achieve LOQs in the range of 1 to 10 µg/kg in various food matrices. wecklabs.com
Table 2: Typical Performance Characteristics for Pesticide Residue Analysis Methods
| Parameter | Typical Value/Range |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg |
| Limit of Quantification (LOQ) | 1 - 10 µg/kg |
| Recovery | 70 - 120% |
| Precision (RSD) | ≤ 20% |
Note: These are general values, and specific method performance may vary depending on the analyte, matrix, and instrumentation.
Recovery and Precision Studies
Recovery studies are performed to assess the accuracy of an analytical method by determining the percentage of the analyte that is extracted and measured from a spiked sample. actapol.netPrecision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions and is usually expressed as the relative standard deviation (RSD). actapol.net For pesticide residue analysis, typical acceptance criteria for recovery are within the range of 70-120%, with an RSD of ≤ 20%. eurl-pesticides.eu These studies are conducted at various concentration levels to ensure the method's reliability across a range of potential residue concentrations.
Addressing Matrix Effects and Compensation Strategies
Matrix effects are a common challenge in the analysis of trace contaminants in complex samples like food and environmental matrices. nih.govnih.govresearchgate.netamanote.comamanote.com These effects, caused by co-extracted compounds from the sample matrix, can either suppress or enhance the analyte signal, leading to inaccurate quantification. nih.govnih.gov In LC-MS/MS, ion suppression is a more common issue, while in GC-MS, signal enhancement can occur. nih.gov
To compensate for matrix effects, several strategies can be employed:
Matrix-Matched Calibration: This is the most common approach, where calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed. This helps to mimic the matrix effects experienced by the analyte in the actual samples.
Use of Internal Standards: An isotopically labeled version of the analyte is the ideal internal standard as it co-elutes and experiences similar matrix effects. If an isotopically labeled standard is not available, a structurally similar compound can be used.
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect on the analyte signal. However, this may compromise the method's sensitivity.
Advanced Sample Preparation: Employing more selective sample cleanup techniques, such as solid-phase extraction (SPE) or gel permeation chromatography (GPC), can help to remove interfering matrix components before instrumental analysis.
By carefully considering and addressing these analytical aspects, reliable and accurate data on the presence and concentration of this compound in various samples can be generated, which is essential for protecting public health and the environment.
Regulatory Science, Risk Assessment, and Future Research Directions
Role of Carbophenothion (B1668428) Sulfoxide (B87167) in Regulatory Toxicology and Environmental Protection Frameworks
Carbophenothion sulfoxide is recognized as a transformation product of carbophenothion, an organophosphate insecticide and acaricide. nih.gov Historically, regulatory considerations for carbophenothion have encompassed its major metabolites. For instance, the temporary tolerances recommended by the 1972 Joint FAO/WHO Meeting on Pesticide Residues (JMPR) for carbophenothion were expressed as the total residues, including the parent compound, its sulfoxide and sulfone, and their corresponding oxygen analogs. inchem.org However, these temporary tolerances and the temporary acceptable daily intake (ADI) were withdrawn in 1976 due to the lack of required further data. inchem.org
In broader environmental protection frameworks, the focus on pesticide transformation products (TPs) is increasing. There is a growing understanding that TPs can be more mobile and persistent in hydrological systems than the parent compounds. hh-ra.org The detection of TPs, sometimes in the absence of the parent pesticide, suggests they have higher persistency or mobility. nih.gov This highlights the importance of including significant TPs like this compound in monitoring programs to accurately assess environmental exposure and risk. hh-ra.orgnih.gov However, a significant challenge in regulating TPs is often the lack of analytical reference standards and comprehensive toxicological data, which can hinder their inclusion in routine environmental monitoring. nih.gov
Methodological Advances for Assessing Pesticide Transformation Products
The assessment of pesticide transformation products such as this compound has been significantly advanced by modern analytical techniques. Historically, methods like gas chromatography (GC) with various detectors were used for organophosphate analysis. inchem.org However, the complexity of environmental matrices and the low concentrations of TPs present considerable challenges. lgcstandards.com
Recent progress in analytical chemistry has revolutionized the detection and characterization of TPs at low levels. Key advancements include:
High-Resolution Mass Spectrometry (HRMS): This technology has become instrumental in identifying unknown or unexpected contaminants, including pesticide TPs, without the need for reference standards, which are often unavailable for these compounds. nih.govmdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The development of commercial bench-top LC-MS/MS instruments has enabled multiclass, multiresidue analysis of many pesticides and their metabolites that were previously difficult to detect with single-analyte methods. lgcstandards.com
QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a sample preparation technique widely adopted for the analysis of pesticide residues in various food and environmental matrices. It involves solvent extraction and solid-phase extraction cleanup, followed by analysis using GC-MS or LC-MS/MS. herts.ac.uk
These advanced methods allow for more comprehensive screening and quantification of a wide range of pesticides and their TPs in environmental samples, leading to a better understanding of their occurrence and fate. hh-ra.org
Table 1: Advanced Analytical Methods for Pesticide Transformation Product Assessment
| Method | Description | Application for TPs like this compound |
| High-Resolution Mass Spectrometry (HRMS) | Provides high-resolution and accurate mass data, enabling the identification of unknown compounds without reference standards. | Crucial for identifying and confirming the presence of this compound and other TPs in environmental samples where standards are not commercially available. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and selective technique for quantifying known compounds in complex mixtures. | Allows for the accurate measurement of this compound concentrations, even at trace levels, in various matrices like water, soil, and food. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A robust technique for the analysis of volatile and semi-volatile compounds. | Can be used for the analysis of this compound, potentially after a derivatization step to improve its volatility and thermal stability. |
| QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | A streamlined sample preparation method involving extraction with a solvent and cleanup with dispersive solid-phase extraction. | Simplifies and accelerates the extraction of this compound from complex samples, making the analysis more efficient and cost-effective. |
Identification of Critical Research Gaps and Uncertainties
Despite advancements in analytical methods, significant research gaps and uncertainties remain regarding this compound and pesticide transformation products in general. nih.govresearchgate.net
Key research gaps include:
Toxicity Data: There is a substantial lack of comprehensive toxicological data for many TPs, including this compound. While some studies suggest it is less toxic than the parent compound, more research is needed to fully characterize its potential for chronic toxicity, neurotoxicity, and endocrine disruption. wikipedia.orghh-ra.orgresearchgate.net The potential for TPs to have higher toxicity than their parent compounds is a recognized concern. researchgate.net
Environmental Fate and Behavior: The environmental persistence, mobility, and bioavailability of this compound are not well-documented. TPs can exhibit different environmental behaviors than their parent compounds, potentially leading to prolonged environmental contamination and unforeseen exposure pathways. hh-ra.orgnih.gov
Occurrence and Exposure Levels: While advanced methods can detect a wide array of TPs, comprehensive monitoring data on the occurrence and concentration of this compound in various environmental compartments (soil, water, air) and food commodities is limited. hh-ra.orgnih.gov This lack of data makes it difficult to accurately assess human and ecological exposure.
Mixture Effects: In the environment, organisms are exposed to a complex mixture of the parent pesticide and its various TPs. The potential for synergistic or additive toxic effects from these mixtures is largely unknown and represents a significant area of uncertainty in risk assessment.
Table 2: Critical Research Gaps for this compound
| Research Area | Specific Gaps and Uncertainties |
| Toxicology | Limited data on chronic toxicity, carcinogenicity, reproductive effects, and endocrine disruption potential. orst.edu |
| Environmental Fate | Lack of information on persistence in soil and water, potential for long-range transport, and bioaccumulation. herts.ac.uk |
| Exposure Assessment | Insufficient monitoring data in environmental media and food to accurately determine human and ecological exposure levels. |
| Mixture Toxicity | Unknown toxicological interactions with the parent compound (carbophenothion) and other transformation products (e.g., carbophenothion sulfone). |
| Analytical Standards | The availability of certified reference standards for this compound can be limited, hindering routine monitoring and quantification. lgcstandards.com |
Emerging Research Themes and Integrated Approaches for Risk Management
Addressing the challenges posed by pesticide transformation products like this compound requires a shift towards more integrated and forward-looking research and risk management strategies.
Emerging research themes include:
Probabilistic Risk Assessment: This approach moves beyond deterministic, single-point estimates of risk to characterize the probability and distribution of potential adverse effects in a population. It can help to better understand the proportion of a population that might exceed acceptable exposure levels to pesticide residues, including TPs. griffith.edu.au
Atmospheric Transport and Transformation: Recent studies have highlighted the presence of pesticides and their TPs in the atmosphere, including in clouds, far from their application sites. This indicates that long-range atmospheric transport is a significant pathway for the dissemination of these compounds, and that chemical transformations can occur within cloud droplets. usrtk.org Research in this area is crucial for understanding the global distribution and deposition of pesticide residues.
Metabolomics and Biomarker Discovery: Advances in metabolomics are enabling the identification of biomarkers of exposure to organophosphate pesticides through the analysis of urinary metabolites. beyondpesticides.orgtandfonline.com This approach can provide a more accurate picture of an individual's internal dose and can be used in epidemiological studies to investigate links between exposure and health outcomes. nih.gov
Future risk management strategies will likely involve a combination of these emerging themes, leading to a more comprehensive and precautionary approach to protecting human health and the environment from the potential risks associated with pesticide transformation products.
Q & A
Q. What are the established methods for synthesizing Carbophenothion Sulfoxide, and how is its purity validated?
this compound is synthesized via oxidation of its parent compound, Carbophenothion, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The reaction is monitored via thin-layer chromatography (TLC) to confirm conversion. Post-synthesis, purification involves column chromatography or recrystallization. Purity validation employs gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and absence of byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify sulfoxide group formation .
Q. What analytical techniques are recommended for detecting this compound in environmental matrices?
For environmental samples (e.g., soil, water), liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate the compound. Detection typically involves GC-MS or LC-MS/MS due to their high sensitivity and specificity. However, GC methods require derivatization to prevent thermal decomposition of the sulfoxide group. Method validation should include spike-recovery experiments to assess accuracy (70–120%) and limits of detection (LOD < 0.01 ppm) .
Q. How does this compound’s stability vary under different storage and environmental conditions?
Stability studies show that this compound degrades under UV light and alkaline conditions (pH > 8). For long-term storage, solutions should be kept in amber vials at -20°C to minimize photodegradation. In aqueous environments, hydrolysis rates increase with temperature (Q₁₀ ≈ 2.5), with half-lives ranging from 30 days (pH 7, 25°C) to 7 days (pH 9, 35°C). Data from accelerated stability testing (e.g., 40°C/75% relative humidity) can predict shelf-life .
Advanced Research Questions
Q. What methodological challenges arise in differentiating this compound from its oxidative metabolites during residue analysis?
A key challenge is the inadvertent oxidation of this compound to its sulfone derivative during GC analysis due to high-temperature injection ports. This leads to overestimation of sulfone residues and underestimation of sulfoxide. To mitigate this, liquid chromatography (LC)-MS/MS with electrospray ionization (ESI) is preferred, as it avoids thermal degradation. Additionally, isotopic labeling (e.g., ¹³C or ²H) can track transformation pathways in complex matrices .
Q. What experimental designs are effective for studying environmental degradation pathways of this compound?
Microcosm studies under controlled conditions (e.g., aerobic/anaerobic, varying pH, microbial consortia) can elucidate degradation mechanisms. Radiolabeled ¹⁴C-Carbophenothion Sulfoxide is used to quantify mineralization (CO₂ evolution) and bound residues. High-resolution mass spectrometry (HRMS) identifies transient metabolites, while qPCR or metagenomics links degradation to microbial activity. For field studies, lysimeters or mesocosms provide realistic transport data .
Q. How do structural modifications to the sulfoxide group influence this compound’s bioactivity and environmental persistence?
Substituents on the sulfoxide group (e.g., methyl, phenyl) alter electron density, affecting redox potential and hydrolysis rates. For instance, electron-withdrawing groups increase oxidative stability but reduce insecticidal activity. Quantitative structure-activity relationship (QSAR) models correlate log P values with bioaccumulation potential. Computational chemistry (DFT calculations) predicts bond dissociation energies for targeted synthesis of derivatives with balanced efficacy and environmental safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
